BIo-11-dUTP tetralithium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

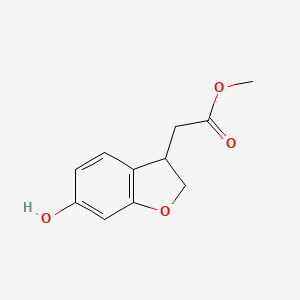

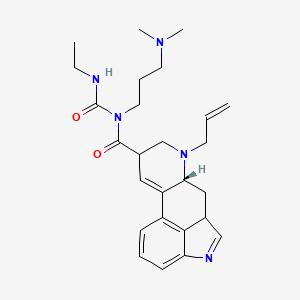

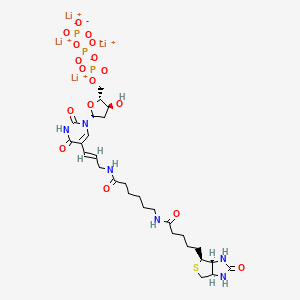

BIo-11-dUTP tetralithium salt, also known as Biotin-11-2’-deoxyuridine-5’-triphosphate, is a compound widely used for non-radioactive DNA labeling . It can be enzymatically incorporated into DNA via nick-translation, random priming, 3’-end terminal labeling, or in the process of PCR . The number “11” refers to the number of carbon atoms in the backbone of the linker between dUTP and biotin .

Molecular Structure Analysis

The molecular formula of this compound is C28H41Li4N6O17P3S . Its molecular weight is 886.5 g/mol . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

The compound is typically supplied as a 1 mM solution in a buffer of 10 mM TrisHCl, pH 7.5, 1 mM EDTA . It is stored at -20°C .Scientific Research Applications

Bio-11-BIo-11-dUTP tetralithium salt has a number of potential applications in scientific research. It has been used as a fluorescent label for DNA and RNA, allowing researchers to visualize and track the molecules in real time. It has also been used as a substrate for DNA polymerase, allowing researchers to study the enzyme’s activity and its effects on the structure of DNA molecules. It has also been used as a reagent for the detection of DNA and RNA, allowing researchers to detect and quantify the molecules in a sample.

Mechanism of Action

Target of Action

BIo-11-dUTP tetralithium salt is primarily targeted towards DNA . It is used for non-radioactive DNA labeling . The compound can be incorporated into DNA using various enzymes such as Reverse Transcriptase, Taq DNA Polymerase, and Klenow Fragment .

Mode of Action

The compound interacts with its target (DNA) by being enzymatically incorporated into the DNA structure during processes like nick translation, random priming, 3’-end terminal labeling, or in the process of PCR . The “11” in BIo-11-dUTP refers to the number of carbon atoms in the backbone of the linker between dUTP and biotin . The longer the linker, the more effective the interaction of biotin with avidin occurs .

Biochemical Pathways

this compound is involved in the biochemical pathway of DNA labeling . It is incorporated into the DNA structure, allowing the labeled DNA to be detected using colorimetric and fluorimetric methods .

Pharmacokinetics

It is known that the compound is supplied as a 1 mm aqueous solution .

Result of Action

The result of the action of this compound is the non-radioactive labeling of DNA . This allows for the detection and study of specific DNA sequences in research applications .

Action Environment

The action of this compound is influenced by the conditions of the biochemical environment. For instance, the pH of the solution in which the compound is dissolved can affect its stability and efficacy . The compound is typically stored at -20°C and is supplied in a storage buffer of 10 mM TrisHCl, pH 7.5, 1 mM EDTA .

Advantages and Limitations for Lab Experiments

Bio-11-BIo-11-dUTP tetralithium salt has a number of advantages and limitations when used in lab experiments. One of the main advantages of Bio-11-BIo-11-dUTP tetralithium salt is its ability to be used as a fluorescent label for DNA and RNA, allowing researchers to visualize and track the molecules in real time. Additionally, Bio-11-BIo-11-dUTP tetralithium salt is relatively easy to synthesize and is relatively inexpensive, making it a cost-effective option for researchers. However, Bio-11-BIo-11-dUTP tetralithium salt also has some limitations, including its potential to inhibit DNA replication and cell growth, as well as its potential to induce apoptosis.

Future Directions

There are a number of potential future directions for Bio-11-BIo-11-dUTP tetralithium salt. One potential direction is the development of new and improved fluorescent labels for DNA and RNA, which could enable researchers to better visualize and track the molecules in real time. Additionally, Bio-11-BIo-11-dUTP tetralithium salt could be used to develop new and improved reagents for the detection of DNA and RNA, which could enable researchers to detect and quantify the molecules with greater accuracy and sensitivity. Finally, Bio-11-BIo-11-dUTP tetralithium salt could be used to develop new and improved substrates for DNA polymerase, which could enable researchers to study the enzyme’s activity and its effects on the structure of DNA molecules with greater accuracy and sensitivity.

Synthesis Methods

Bio-11-BIo-11-dUTP tetralithium salt is synthesized through a two-step process. In the first step, BIo-11-dUTP tetralithium salt is reacted with a thiol-based compound, such as 2-mercaptoethanol or dithiothreitol, in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a thiolated this compound, which is then reacted with a lithium salt, such as lithium chloride, in the presence of a base, such as sodium hydroxide or potassium hydroxide. This second reaction produces the desired Bio-11-BIo-11-dUTP tetralithium salt tetralithium salt.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

BIo-11-dUTP Tetralithium Salt interacts with various enzymes and proteins during the process of DNA labeling. It can be used with all common polymerases . The “11” in its name refers to the number of carbon atoms in the backbone of the linker between dUTP and biotin . The longer the linker, the more effective the interaction of biotin with avidin occurs .

Subcellular Localization

Therefore, it is always important to refer to the original research articles and product datasheets for the most accurate and up-to-date information .

Properties

IUPAC Name |

tetralithium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H45N6O17P3S.4Li/c35-19-13-24(49-20(19)15-48-53(44,45)51-54(46,47)50-52(41,42)43)34-14-17(26(38)33-28(34)40)7-6-12-30-22(36)9-2-1-5-11-29-23(37)10-4-3-8-21-25-18(16-55-21)31-27(39)32-25;;;;/h6-7,14,18-21,24-25,35H,1-5,8-13,15-16H2,(H,29,37)(H,30,36)(H,44,45)(H,46,47)(H2,31,32,39)(H,33,38,40)(H2,41,42,43);;;;/q;4*+1/p-4/b7-6+;;;;/t18-,19-,20+,21-,24+,25-;;;;/m0..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILWLQSTMVVCQV-MAKHBLPBSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41Li4N6O17P3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

886.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,5S)-3-Hydroxy-5-(5-sulfanylidene-4H-imidazo[2,1-f]purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B565995.png)

![4-Chloro-2-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-(propynyl)phenyl]carbamic Acid 4-Chlorobut](/img/no-structure.png)